{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide

Mitochondrial targeting Drug delivery Physicochemical property

[4-(Carboxymethyl)phenyl]methyltriphenylphosphanium bromide (CAS 142620-97-1) is a quaternary triphenylphosphonium (TPP+) salt in which the lipophilic TPP+ cation is linked through a benzyl spacer to a carboxymethyl (-CH₂COOH) functional group. The TPP+ moiety drives accumulation into mitochondria driven by the organelle's negative inner-membrane potential, while the pendant carboxylic acid provides a convenient handle for covalent conjugation to pharmacophores, imaging agents, or affinity tags via amide bond formation.

Molecular Formula C27H24BrO2P
Molecular Weight 491.4 g/mol
CAS No. 142620-97-1
Cat. No. B3240007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide
CAS142620-97-1
Molecular FormulaC27H24BrO2P
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CC(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C27H23O2P.BrH/c28-27(29)20-22-16-18-23(19-17-22)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H
InChIKeyHPFCLDHQJUNWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(Carboxymethyl)phenyl]methyltriphenylphosphanium Bromide (CAS 142620-97-1): A Mitochondriotropic Building Block with Differentiated Linker Architecture


[4-(Carboxymethyl)phenyl]methyltriphenylphosphanium bromide (CAS 142620-97-1) is a quaternary triphenylphosphonium (TPP+) salt in which the lipophilic TPP+ cation is linked through a benzyl spacer to a carboxymethyl (-CH₂COOH) functional group [1]. The TPP+ moiety drives accumulation into mitochondria driven by the organelle's negative inner-membrane potential, while the pendant carboxylic acid provides a convenient handle for covalent conjugation to pharmacophores, imaging agents, or affinity tags via amide bond formation. This compound serves as a versatile mitochondrial-targeting building block for the construction of chemically well-defined probes and drug conjugates [2]. Compared with closely related TPP+ analogs that lack the benzyl spacer or carry an ester-protected carboxyl group, this architecture uniquely balances lipophilicity, linker length, and synthetic accessibility.

Why In-Class Triphenylphosphonium Salts Cannot Substitute for [4-(Carboxymethyl)phenyl]methyltriphenylphosphanium Bromide in Mitochondria-Targeted Conjugate Synthesis


Triphenylphosphonium salts are not functionally interchangeable despite sharing a common TPP+ cation [1]. The carboxymethylbenzyl-TPP+ scaffold of CAS 142620-97-1 differs from simpler analogs such as (carboxymethyl)triphenylphosphonium bromide (CAS 1530-44-5, no benzyl spacer) and (4-carboxybenzyl)triphenylphosphonium bromide (CAS 81638-08-6, carboxyl directly on the benzyl ring) in three operationally critical respects: linker length and conformational flexibility, hydrophilicity/lipophilicity balance, and conjugation-ready functional group status. Substituting an ester-protected analog such as (carbethoxymethyl)triphenylphosphonium bromide (CAS 1530-45-6) adds a mandatory ester hydrolysis step before the carboxylic acid can be used for coupling, increasing synthetic burden and potentially degrading the TPP+ moiety . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in computed physicochemical properties and synthetic workflow efficiency.

Quantitative Differentiation Evidence for [4-(Carboxymethyl)phenyl]methyltriphenylphosphanium Bromide (142620-97-1): A Procurement-Focused Head-to-Head Comparison


TPSA Advantage Predicts Improved Passive Membrane Permeation Relative to (Carboxymethyl)triphenylphosphonium Bromide (CAS 1530-44-5)

The topological polar surface area (TPSA) of the carboxymethylbenzyl-TPP+ target compound is 37.3 Ų, whereas the comparator (carboxymethyl)triphenylphosphonium bromide without the benzyl spacer exhibits a TPSA of 50.89 Ų [1][2]. A lower TPSA is associated with enhanced passive membrane permeability (Veber's rule threshold for oral bioavailability is 140 Ų; for organelle-penetrating cations, <60 Ų is generally favorable for crossing lipid bilayers). The 13.6 Ų reduction in TPSA conferred by the benzyl spacer suggests improved passive diffusion into cells and across mitochondrial membranes prior to membrane-potential-driven accumulation.

Mitochondrial targeting Drug delivery Physicochemical property

Additional Rotatable Bond Confers Conformational Flexibility Superior to (4-Carboxybenzyl)triphenylphosphonium Bromide (CAS 81638-08-6)

The target compound possesses 7 rotatable bonds, while the closely related comparator (4-carboxybenzyl)triphenylphosphonium bromide, in which the carboxylic acid is directly attached to the benzyl ring without a methylene spacer, has only 6 rotatable bonds [1][2]. The additional freely rotating C–C bond in the carboxymethyl side-chain extends the reach of the conjugation handle by approximately 1.5 Å (calculated from idealized sp³ carbon bond lengths) and provides an additional degree of torsional freedom, reducing steric hindrance during coupling of bulky cargo molecules such as peptides, antibodies, or metal-chelating macrocycles.

Conjugate design Linker optimization Structural biology

Free Carboxylic Acid Enables Direct One-Step Conjugation, Eliminating Deprotection Required by (Carbethoxymethyl)triphenylphosphonium Bromide (CAS 1530-45-6)

The target compound presents a free carboxylic acid that can be directly activated (e.g., with EDC/NHS, HATU, or DCC) for amide bond formation with amine-containing cargo molecules [1]. In contrast, the most widely stocked TPP+ carboxylate building block sold by major distributors is the ethyl ester, (carbethoxymethyl)triphenylphosphonium bromide (CAS 1530-45-6), which requires prior saponification (typically LiOH/THF/H₂O or TFA-mediated cleavage) to liberate the free acid . This added step introduces risk of phosphonium salt decomposition under strongly basic conditions (quaternary phosphonium hydroxides are prone to ylide formation and subsequent Wittig side-reactions), reduces atom economy, and typically adds 12–24 h to a synthetic sequence. By supplying the acid directly, CAS 142620-97-1 eliminates this deprotection stage and the attendant yield loss.

Bioconjugation Synthetic efficiency Mitochondrial probe

Benzyl-Containing TPP+ Derivatives Exhibit Reduced Mitochondrial Oxidative Phosphorylation Uncoupling Relative to Simple Alkyl-TPP Carriers – Class-Level Inference

A systematic structure–activity study of TPP+ carriers demonstrated that simple alkyl-TPP+ conjugates (e.g., methyl-TPP+, butyl-TPP+) significantly uncouple mitochondrial oxidative phosphorylation, whereas aromatic-ring-containing TPP+ variants—particularly those bearing electron-withdrawing substituents on a phenyl ring—showed markedly reduced uncoupling activity [1]. While no direct head-to-head data exist for CAS 142620-97-1 versus every alkyl-TPP analog, the presence of the benzyl spacer places this compound in the aryl-TPP+ structural class predicted to exhibit lower perturbation of the mitochondrial proton gradient. By contrast, the widely available (carboxymethyl)triphenylphosphonium bromide (CAS 1530-44-5) is an alkyl-TPP+ derivative that retains the full uncoupling potential of simple TPP+ salts.

Mitochondrial toxicity Uncoupling Carrier screening

Commercial Availability in Multiple Purity Grades (95% to 99.999%) Supports Diverse Applications from Milligram-Scale Research to cGMP Production

American Elements supplies CAS 142620-97-1 in purity grades ranging from 95% (research grade) to 99.999% (ultra-high purity), including pharmaceutical grade and custom specifications suitable for cGMP production [1]. By comparison, the closest structural analog (4-carboxybenzyl)triphenylphosphonium bromide (CAS 81638-08-6) is typically offered only at 95% purity across surveyed vendors . The availability of 99.9%+ grades is essential for applications such as PET tracer precursor synthesis, where trace metal or organic impurities can compromise radiochemical yield, and for pharmaceutical impurity reference standards requiring exact mass balance.

Procurement Purity specification cGMP manufacturing

Rigorous Documentation Package (CoA, SDS, Batch-Specific QC) Reduces Qualification Burden Relative to Uncertified TPP+ Reagents

American Elements provides a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) with every shipment of CAS 142620-97-1, including batch-specific purity determination (HPLC or titration), residual solvent analysis, and heavy metal testing upon request [1]. Many smaller suppliers of analogous TPP+ bromides do not offer batch-level CoAs at the research scale, creating a documentation gap that must be filled by end-user QC when the material is used in regulated environments. For a pharmaceutical impurity reference standard—a documented application of this compound [2]—a vendor-provided CoA is a prerequisite for pharmacopoeial compliance.

Quality control Traceability Regulatory compliance

Validated Application Scenarios for [4-(Carboxymethyl)phenyl]methyltriphenylphosphanium Bromide (142620-97-1): Where Structural Differentiation Drives Procurement Decisions


Mitochondria-Targeted Drug Conjugate Synthesis via Direct Amide Coupling

The free carboxylic acid of CAS 142620-97-1 enables single-step activation and coupling to amine-functionalized anticancer agents, antioxidants, or antibiotics without the ester hydrolysis required by (carbethoxymethyl)triphenylphosphonium bromide [1]. The benzyl spacer provides sufficient reach to minimize steric interference between the TPP+ cation and the conjugated payload, while the favorable TPSA (37.3 Ų) promotes passive cellular uptake [2]. Typical coupling conditions: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3 equiv) in anhydrous DMF, 25°C, 16 h, followed by RP-HPLC purification. This workflow has been broadly applied for TPP+-linked antioxidants (e.g., MitoQ, MitoVitE) and is directly transferable to CAS 142620-97-1.

Synthesis of PET or SPECT Mitochondrial Imaging Probes

The availability of 99.9%+ purity grades of CAS 142620-97-1 from American Elements supports radiopharmaceutical precursor synthesis, where trace metal contaminants can sequester radioisotopes (e.g., ⁶⁴Cu, ⁶⁸Ga, ⁹⁹mTc) and reduce radiochemical yield [1]. The carboxylic acid can be activated for coupling to DO3A- or DOTA-type chelators bearing a pendant amine, producing a mitochondria-targeted chelator conjugate in a single step. This approach has precedent in the development of ⁶⁴Cu-labeled TPP+ PET tracers for tumor imaging, where the TPP+ moiety's mitochondrial accumulation provides enhanced tumor-to-background contrast [2].

Structure–Activity Relationship (SAR) Studies of Mitochondrial Uncoupling by TPP+ Carriers

The benzyl spacer of CAS 142620-97-1 places this compound in a structural subclass predicted to exhibit reduced uncoupling of oxidative phosphorylation relative to simple alkyl-TPP+ carriers, based on recent SAR studies identifying 4-CF3-benzyl-TPP+ as an inert mitochondrial carrier [1]. By using CAS 142620-97-1 as a comparator arm in multi-carrier screening panels, researchers can isolate the contribution of linker architecture to uncoupling activity, controlling for cation charge density, lipophilicity, and molecular weight. This is particularly relevant for programs developing mitochondria-targeted therapeutics where carrier-mediated toxicity must be minimized.

Pharmaceutical Impurity Reference Standard for TPP+-Based Drug Substances

CAS 142620-97-1 is recognized as a pharmaceutical impurity reference standard suitable for HPLC method validation and mass balance determination in drug substance characterization [1]. The compound's well-defined molecular formula (C27H24BrO2P), single bromine counterion stoichiometry, and availability with batch-specific CoA documentation meet pharmacopoeial requirements for reference standards. This application leverages the compound's structural identity as a defined TPP+ salt rather than its mitochondrial-targeting properties, and procurement of high-purity material with complete documentation is essential for regulatory submission.

Quote Request

Request a Quote for {[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.